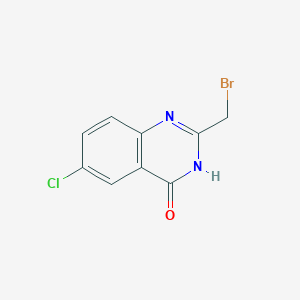
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one" is a halogenated quinazolinone derivative. Quinazolinones are a class of compounds that have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of bromine and chlorine atoms in the compound suggests potential reactivity and usefulness in further chemical modifications, which could be valuable in the development of pharmaceutical agents.
Synthesis Analysis
The synthesis of halogenated quinazolinones can be achieved through various methods. For instance, the Knorr synthesis involves the condensation of β-keto esters with bromoaniline, followed by cyclization to form quinazolinones . Another method includes the treatment of aminoquinazolinones with halogenating agents to introduce bromine or iodine atoms . Additionally, a novel synthesis route for a related compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, has been reported, which involves cyclization, ammoniation, and bromination steps, yielding a high product yield of 64.8% .
Molecular Structure Analysis
The molecular structure of halogenated quinazolinones can be characterized by various spectroscopic techniques. For example, the crystal structure of a similar compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was stabilized by hydrogen bonds and π-stacking interactions . These structural features are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Halogenated quinazolinones can undergo a variety of chemical reactions. The presence of a bromomethyl group, for instance, allows for nucleophilic substitution reactions, which can be utilized to create a wide range of derivatives . The interaction of 6-bromoquinazolinones with nucleophilic reagents has been explored, leading to the formation of different substituted quinazolinones . These reactions are significant for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinazolinones are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's melting point, solubility, and stability. For example, the crystal structure analysis can reveal the presence of intermolecular interactions that stabilize the compound and influence its melting point . Additionally, the electronic effects of the halogen atoms can impact the compound's reactivity in chemical reactions .
Scientific Research Applications
Synthesis of Anti-cancer Intermediates
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one and its derivatives serve as key intermediates in the synthesis of compounds with potential anti-cancer properties. For instance, the compound is used in the synthesis of drugs targeting colon and rectal cancers by providing a synthetic route that optimizes production methods through cycling, ammoniation, and bromination processes. This synthesis demonstrates high yields, contributing to the efficient production of first-line drugs for treating specific cancers (He Zheng-you, 2010).
Antimicrobial and Antiviral Activities
Several studies have investigated the antimicrobial and antiviral activities of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one derivatives. Research has shown that these compounds exhibit significant antimicrobial properties, with specific derivatives demonstrating notable efficacy against various bacterial strains and fungal infections. Additionally, some derivatives have displayed antiviral activity against significant viruses, including HIV and HSV, highlighting their potential in treating infectious diseases (J. A. Patel, B. Mistry, K. R. Desai, 2006).
Synthesis of Hypotensive Agents
Research into the cardiovascular applications of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one derivatives has led to the development of compounds exhibiting hypotensive activity. These compounds have been synthesized and evaluated for their ability to lower blood pressure, presenting a novel approach to managing hypertension. The most effective derivatives in this category have shown significant blood pressure-lowering effects, contributing to the exploration of new treatments for high blood pressure (Ashok Kumar, M. Tyagi, V. Srivastava, 2003).
Development of Anti-Coccidial Drugs
In veterinary medicine, derivatives of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one have been utilized in the synthesis of effective drugs against coccidiosis in poultry. These drugs, such as halofuginone hydrobromide, have shown significant protective effects against various species of Eimeria, reducing mortality, weight loss, and oocyst excretion in infected chickens. This application underscores the compound's versatility in contributing to the development of pharmaceuticals in both human and veterinary medicine (Junren Zhang, Qizheng Yao, Zuliang Liu, 2017).
Safety And Hazards
The compound’s toxicity and potential hazards would be assessed, including its impact on human health and the environment.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
2-(bromomethyl)-6-chloro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEMBKUWQFMJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

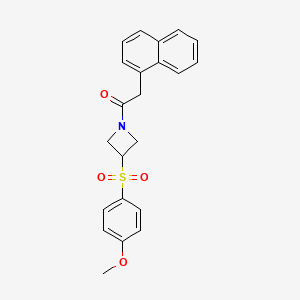
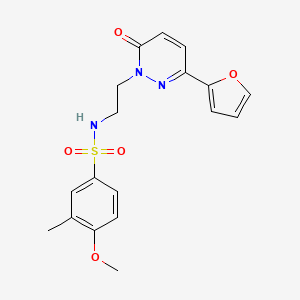
![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)
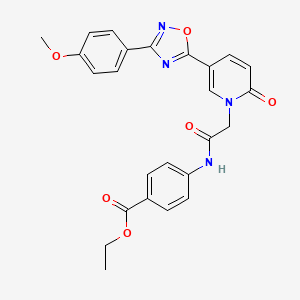
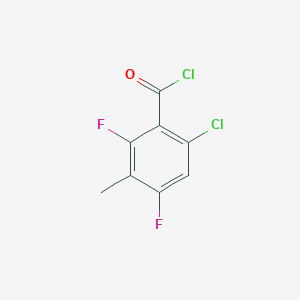
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)

![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
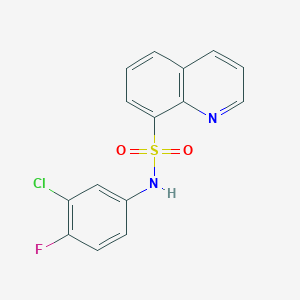
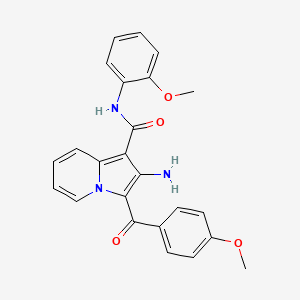
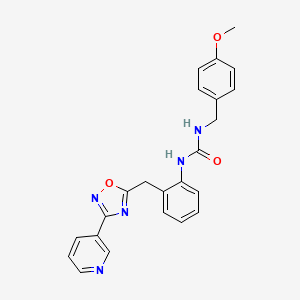
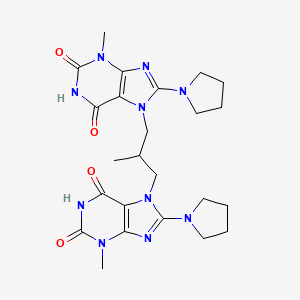
![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)
![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)